molecular formula C8H10O B1353833 1-(Cyclopent-1-en-1-yl)prop-2-en-1-one CAS No. 62672-81-5

1-(Cyclopent-1-en-1-yl)prop-2-en-1-one

Cat. No. B1353833
CAS RN: 62672-81-5
M. Wt: 122.16 g/mol
InChI Key: MRFMRFANMOYJOL-UHFFFAOYSA-N
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Description

“1-(Cyclopent-1-en-1-yl)prop-2-en-1-one” is a chemical compound with the molecular formula C8H10O . It is a liquid at room temperature .


Molecular Structure Analysis

The molecular structure of “1-(Cyclopent-1-en-1-yl)prop-2-en-1-one” consists of a cyclopentene ring attached to a propenone group . The compound is not aromatic, but it is an α,β-unsaturated cyclic ketone .


Physical And Chemical Properties Analysis

The compound is a liquid at room temperature . Other physical and chemical properties such as boiling point, melting point, and density are not specified in the available resources .

Scientific Research Applications

Antiparkinsonian Activity

One notable application of a structurally related compound, (1R,2R,6S)-3-methyl-6-(prop-1-en-2-yl)cyclohex-3-ene-1,2-diol, is its potent antiparkinsonian activity observed in animal models. This compound demonstrated nearly full recovery of locomotor and exploratory activities, comparable to the effects of levodopa, a standard treatment for Parkinson's disease. This suggests the potential therapeutic application of such compounds in treating neurological conditions like Parkinson's disease (Ardashov et al., 2011).

Photochromic Transformation

Another application is in the field of photochromic materials, where a fluorenyl diarylethene derivative demonstrated efficient reversible phototransformation under low-intensity laser excitation. This property is crucial for optical data storage applications, where materials that change color upon exposure to light are used for recording and retrieving data (Luchita et al., 2011).

Organic Synthesis and Catalysis

The compound has also been implicated in various synthetic and catalytic applications. For example, it has been used in the cycloisomerization reaction of N-allyl-2-(2'-arylethyne-2-yl)amides or allylic 2-alkynoates to produce bicyclo[3.2.0]hept-6-en-2-ones, showcasing its utility in organic synthesis to form complex cyclic structures (Lee et al., 2009).

Bromination and Theoretical Investigation

In a study involving the bromination of 1-cyclopent-1-en-1-ylbenzene, the formation of brominated products was explored alongside a theoretical investigation to understand the reaction mechanisms. This research provides insights into the reactivity and potential functionalization of cyclopentene derivatives (Ceylan, 2003).

Safety And Hazards

The compound is associated with several hazard statements including H226, H302, H315, H319, and H335 . These codes indicate that the compound is flammable, harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

1-(cyclopenten-1-yl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O/c1-2-8(9)7-5-3-4-6-7/h2,5H,1,3-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRFMRFANMOYJOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)C1=CCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80498966
Record name 1-(Cyclopent-1-en-1-yl)prop-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80498966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Cyclopent-1-en-1-yl)prop-2-en-1-one

CAS RN

62672-81-5
Record name 1-(Cyclopent-1-en-1-yl)prop-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80498966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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